![molecular formula C18H21BrO3 B5182702 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene](/img/structure/B5182702.png)
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene, also known as BRL37344, is a selective β3-adrenoceptor agonist. It is a chemical compound that has been widely used in scientific research for its pharmacological effects.
Wirkmechanismus
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene works by binding to and activating β3-adrenoceptors in the body. This leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). cAMP is a second messenger that regulates various cellular processes, including glucose and lipid metabolism, smooth muscle relaxation, and thermogenesis.
Biochemical and Physiological Effects:
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been shown to have a number of biochemical and physiological effects. It has been shown to increase lipolysis (the breakdown of fats) in adipose tissue, increase glucose uptake in skeletal muscle, and improve insulin sensitivity. It has also been shown to relax smooth muscle in the bladder and gastrointestinal tract, making it useful for treating conditions such as overactive bladder and irritable bowel syndrome.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene in lab experiments is its specificity for β3-adrenoceptors. This allows researchers to study the effects of β3-adrenoceptor activation without the confounding effects of activating other adrenoceptors. However, one limitation of using 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene is its relatively short half-life, which means it may need to be administered frequently in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene. One area of interest is its potential use in the treatment of metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in the treatment of bladder and gastrointestinal disorders. Further research is also needed to fully understand the biochemical and physiological effects of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene and its mechanism of action.
Synthesemethoden
The synthesis of 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene involves several steps. The first step is the preparation of 2-methoxyphenol, which is then reacted with 3-chloropropyl ether to form 3-(2-methoxyphenoxy)propyl chloride. The second step involves the reaction of 3-(2-methoxyphenoxy)propyl chloride with 5-bromo-2,4-dimethylphenol in the presence of a base to form 5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene.
Wissenschaftliche Forschungsanwendungen
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene has been widely used in scientific research for its pharmacological effects. It is a selective β3-adrenoceptor agonist, which means it specifically targets and activates β3-adrenoceptors in the body. This makes it useful for studying the role of β3-adrenoceptors in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
5-bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrO3/c1-13-11-15(19)12-14(2)18(13)22-10-6-9-21-17-8-5-4-7-16(17)20-3/h4-5,7-8,11-12H,6,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPNUKFDBKUSFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCOC2=CC=CC=C2OC)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-[3-(2-methoxyphenoxy)propoxy]-1,3-dimethylbenzene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(3,5-dioxo-4-azatricyclo[5.2.2.0~2,6~]undec-8-en-4-yl)benzoate](/img/structure/B5182621.png)
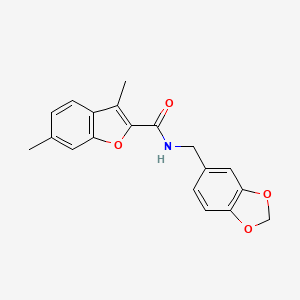
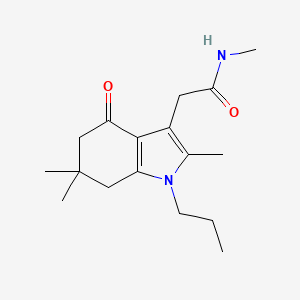
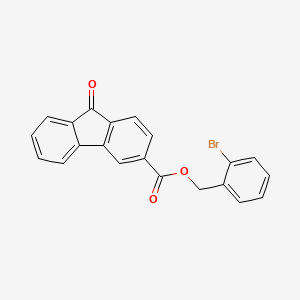
![N-[3-(benzoylamino)-4-chlorophenyl]-3-(3-methylbutoxy)benzamide](/img/structure/B5182646.png)
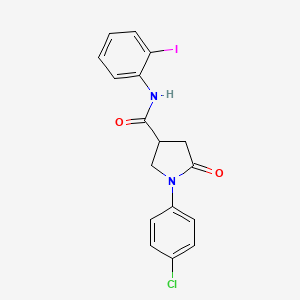
![4-{[1-(2-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperazinone](/img/structure/B5182655.png)
![10-benzoyl-11-(3,4-dimethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5182657.png)

![ethyl 4-[4-(4-chlorophenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B5182671.png)
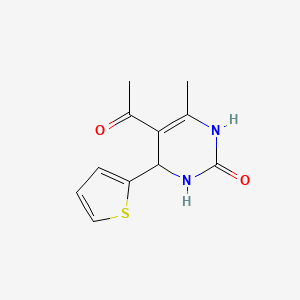
![N,N'-6,7,9,10,17,18,20,21-octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldiacetamide](/img/structure/B5182678.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)
![1-{[3-(6-methoxy-2-naphthyl)-1H-pyrazol-4-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B5182713.png)